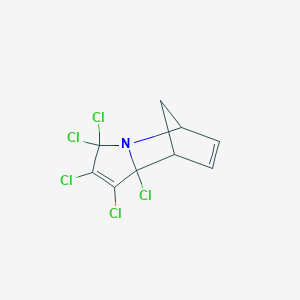
1,2,3,3,8a-Pentachloro-3,5,8,8a-tetrahydro-5,8-methanoindolizine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,3,8a-Pentachloro-3,5,8,8a-tetrahydro-5,8-methanoindolizine is a chemical compound known for its unique structure and properties. It is characterized by the presence of multiple chlorine atoms and a fused ring system, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1,2,3,3,8a-Pentachloro-3,5,8,8a-tetrahydro-5,8-methanoindolizine typically involves multiple steps, including chlorination and cyclization reactions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of chlorinating agents and catalysts to achieve the desired structure. Industrial production methods may include large-scale chlorination processes and the use of specialized equipment to ensure the purity and yield of the compound.
Analyse Chemischer Reaktionen
1,2,3,3,8a-Pentachloro-3,5,8,8a-tetrahydro-5,8-methanoindolizine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2,3,3,8a-Pentachloro-3,5,8,8a-tetrahydro-5,8-methanoindolizine has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a model compound for studying reaction mechanisms.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,2,3,3,8a-Pentachloro-3,5,8,8a-tetrahydro-5,8-methanoindolizine involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, such as inhibition of enzyme activity or modulation of receptor function. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
1,2,3,3,8a-Pentachloro-3,5,8,8a-tetrahydro-5,8-methanoindolizine can be compared with other similar compounds, such as:
1,1’-Biphenyl, 2,2’,3,4,5’-pentachloro-: This compound has a similar chlorinated structure but differs in its biphenyl core.
Propane, 1,1,2,3,3-pentachloro-: This compound also contains multiple chlorine atoms but has a simpler propane backbone.
3,3’,4,4’,5-Pentachloro-1,1’-biphenyl: Another chlorinated biphenyl compound with different substitution patterns.
The uniqueness of this compound lies in its fused ring system and specific chlorination pattern, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
65269-15-0 |
|---|---|
Molekularformel |
C9H6Cl5N |
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
3,3,4,5,6-pentachloro-2-azatricyclo[5.2.1.02,6]deca-4,8-diene |
InChI |
InChI=1S/C9H6Cl5N/c10-6-7(11)9(13,14)15-5-2-1-4(3-5)8(6,15)12/h1-2,4-5H,3H2 |
InChI-Schlüssel |
YNNCNXUANRRGDL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C=CC1N3C2(C(=C(C3(Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


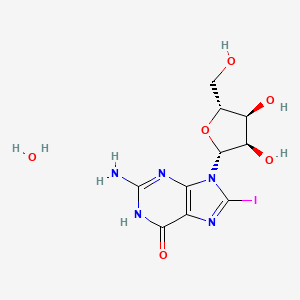
![2-Cyano-N-ethyl-2-{[(propylcarbamoyl)oxy]imino}acetamide](/img/structure/B14478791.png)
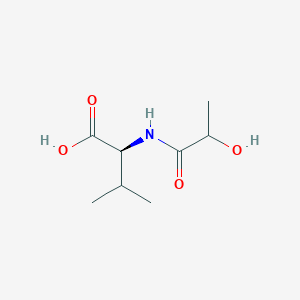
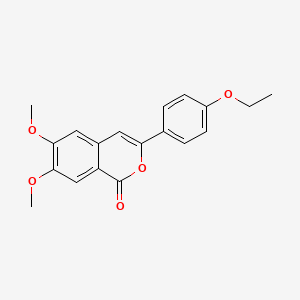
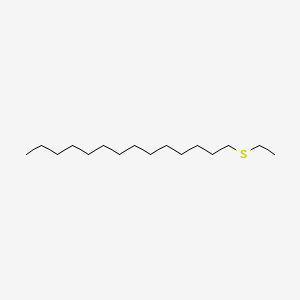

![Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-(1-methylethyl)-](/img/structure/B14478816.png)
![2-[(Acetylsulfanyl)methyl]butanoic acid](/img/structure/B14478824.png)
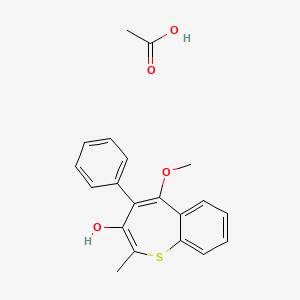
![2,3,3,4,5,5,6-Heptachlorobicyclo[2.2.1]hept-1-ene](/img/structure/B14478836.png)

![2-[(2H-1,3,2-Benzodioxarsol-2-yl)oxy]phenol](/img/structure/B14478838.png)

![{[5-(4-Methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B14478846.png)
